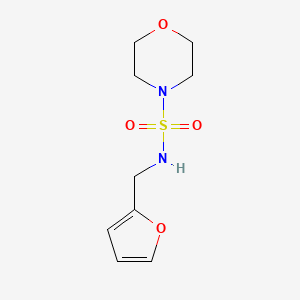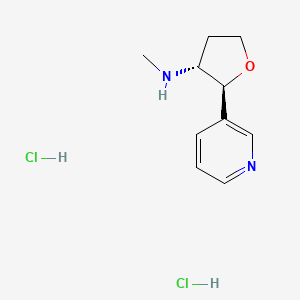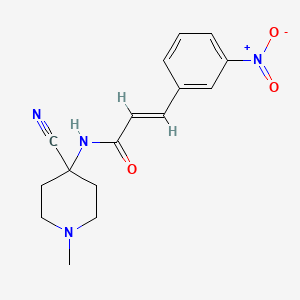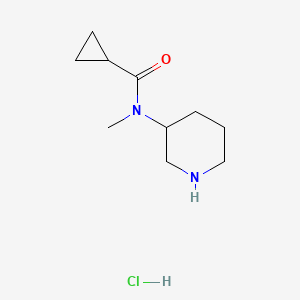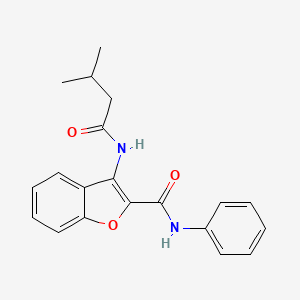
3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. It might also include the compound’s purpose or role, if known.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, structurally related through their ester bond to para-hydroxybenzoic acid, are extensively used in consumer products as preservatives. Although the exact compound "3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide" is not mentioned, understanding the environmental impact of related esters could offer insights into potential research applications. Parabens, due to their use in a variety of products, have been detected in water bodies, leading to studies on their biodegradability, persistence, and the formation of chlorinated by-products. Such research underscores the importance of evaluating the environmental fate and potential ecotoxicological effects of synthetic compounds (Haman et al., 2015).
Activity Coefficients at Infinite Dilution of Organic Solvents and Water
The study on activity coefficients at infinite dilution for various solutes in ionic liquid, including 1-butyl-3-methylimidazolium dicyanamide, provides fundamental insights into the solvation behavior of chemical compounds. This research is pivotal for understanding the separation processes of hydrocarbons and could be relevant for the separation or purification processes involving "3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide" or its analogues (Domańska et al., 2016).
Environmental and Health Aspects of Methyl Paraben
Methyl paraben, another ester of para-hydroxybenzoic acid, has been extensively studied for its antimicrobial properties in food, drugs, and cosmetics. Research on its absorption, metabolism, and the lack of evidence for accumulation in organisms can offer parallels in studying the metabolic pathways and potential environmental impacts of "3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide" (Soni et al., 2002).
Cinnamic Acid Derivatives as Anticancer Agents
The study of cinnamic acid derivatives highlights the potential anticancer applications of phenyl-acrylic acid compounds. Given the structural similarities, research into "3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide" could explore similar medicinal or biochemical applications, particularly in the context of cancer research (De et al., 2011).
Ionic Liquids in Biopolymer Processing
Ionic liquids' role in dissolving and chemically modifying cellulose points to a broader application in biopolymer processing. The compound of interest may have potential as a solvent or reactant in the synthesis or modification of biopolymers, similar to the discussed ionic liquids (Heinze et al., 2008).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions or applications for the compound.
Propiedades
IUPAC Name |
3-(3-methylbutanoylamino)-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)12-17(23)22-18-15-10-6-7-11-16(15)25-19(18)20(24)21-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUHDODLUSHCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

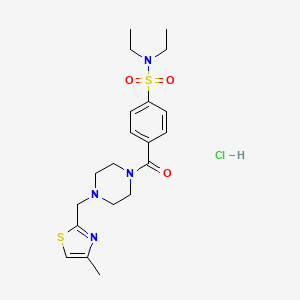
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2449829.png)
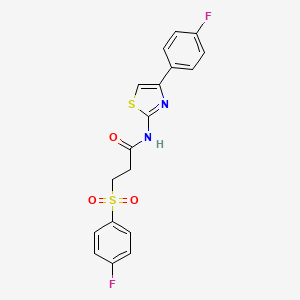
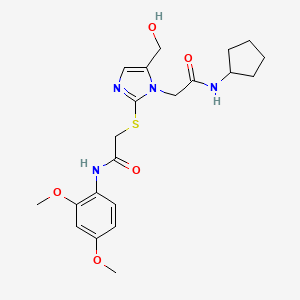
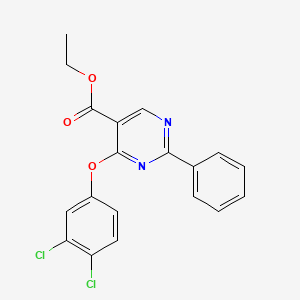
![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)
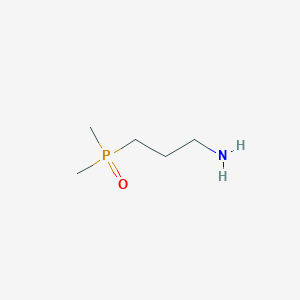
![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)
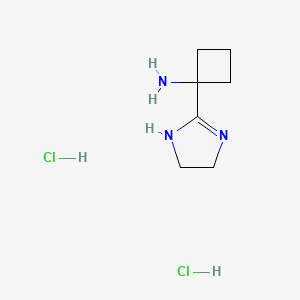
![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)
